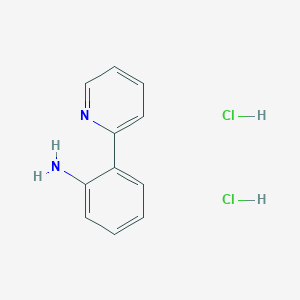
2-Pyridin-2-yl-phenylamine dihydrochloride
Descripción general
Descripción
2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound with the CAS Number: 1427195-42-3 . It has a molecular weight of 243.14 and its IUPAC name is 2-(pyridin-2-yl)aniline dihydrochloride . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-yl-phenylamine dihydrochloride is represented by the linear formula: C11H12Cl2N2 . The InChI code for this compound is 1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H .Physical And Chemical Properties Analysis
2-Pyridin-2-yl-phenylamine dihydrochloride is a yellow solid . Its molecular weight is 243.14 , and its linear formula is C11H12Cl2N2 .Aplicaciones Científicas De Investigación
Application in Anti-Fibrosis
- Methods of Application/Experimental Procedures : The derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are commonly used as a model for studying liver fibrosis. The evaluation involved:
- Results/Outcomes : Among the synthesized compounds, two showed significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in the cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Application in Antimicrobial Research
- Results/Outcomes : Some derivatives exhibited potent antibacterial activity, with MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Application in Antiviral Research
- Results/Outcomes : Certain derivatives showed a reduction in viral replication, indicating their promise as antiviral agents .
Application in Antitumor Research
- Results/Outcomes : Some derivatives induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Application in Material Science
- Results/Outcomes : The incorporation of these derivatives improved the conductivity of the polymers, making them suitable for electronic applications .
Application in Chemical Synthesis
Propiedades
IUPAC Name |
2-pyridin-2-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQTGPALZNQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



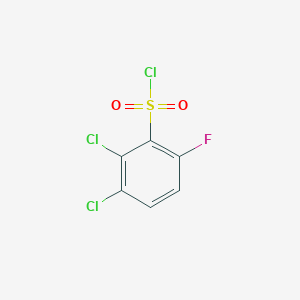
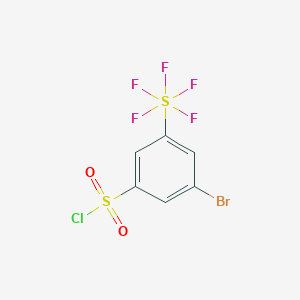
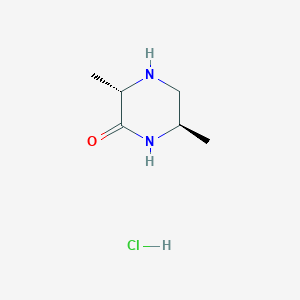

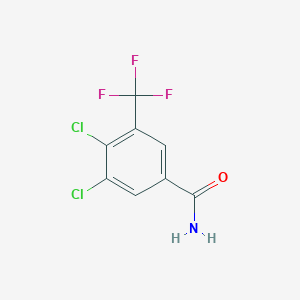
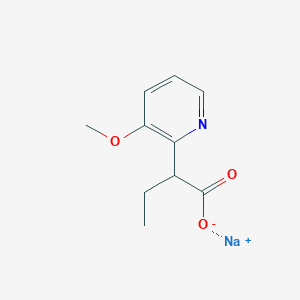
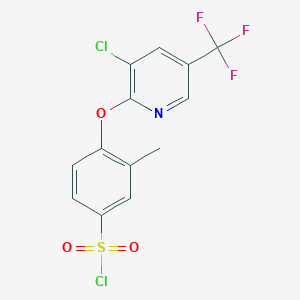

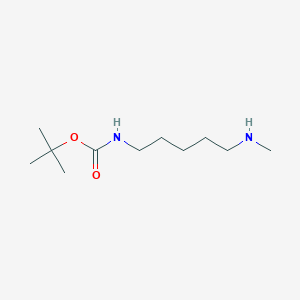
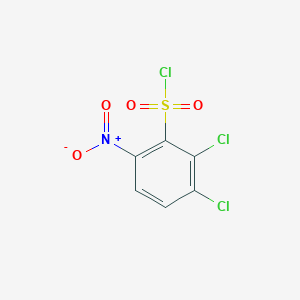
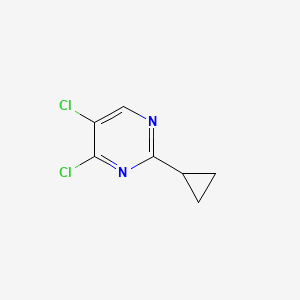
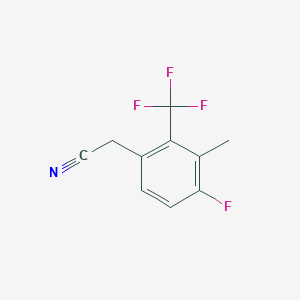
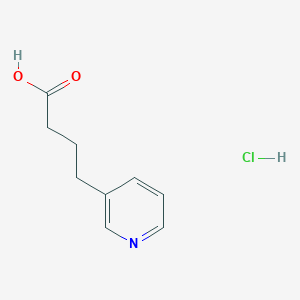
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)